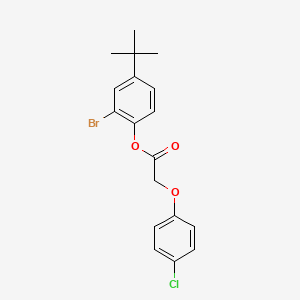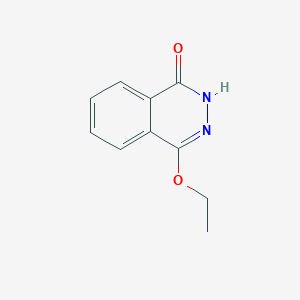amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12456561.png)
1-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl](benzyl)amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound that features a benzoxazole moiety, a sulfanyl group, and a cyclohexanecarboxamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by reacting 2-aminophenol with aldehydes or acids under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiol compounds.
Acetylation: The acetyl group is added through a reaction with acetic anhydride or acetyl chloride.
Formation of Cyclohexanecarboxamide: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid and benzylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can undergo various chemical reactions:
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated benzoxazoles, nitrobenzoxazoles.
Aplicaciones Científicas De Investigación
1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antifungal properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mecanismo De Acción
The mechanism of action of 1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their anticancer and antimicrobial activities.
Benzothiazole Derivatives: Similar in structure, these compounds also exhibit significant biological activities.
Uniqueness
1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is unique due to its combination of a benzoxazole ring with a sulfanyl group and a cyclohexanecarboxamide structure, which may confer distinct biological and chemical properties .
Propiedades
Fórmula molecular |
C31H33N3O3S |
|---|---|
Peso molecular |
527.7 g/mol |
Nombre IUPAC |
1-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-benzylamino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H33N3O3S/c1-22-12-11-13-23(2)28(22)33-29(36)31(18-9-4-10-19-31)34(20-24-14-5-3-6-15-24)27(35)21-38-30-32-25-16-7-8-17-26(25)37-30/h3,5-8,11-17H,4,9-10,18-21H2,1-2H3,(H,33,36) |
Clave InChI |
DAYXKBBNHSLKIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide](/img/structure/B12456481.png)
![[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B12456486.png)
methanol](/img/structure/B12456494.png)
![N-(4-methoxybenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12456495.png)
![4-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonic acid](/img/structure/B12456500.png)
![N~2~-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12456507.png)
![2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B12456508.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12456523.png)

![N-(furan-2-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12456532.png)
![3-{[(E)-(4-methylphenyl)methylidene]amino}benzamide](/img/structure/B12456546.png)



